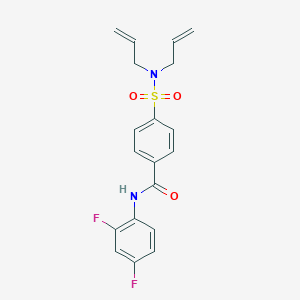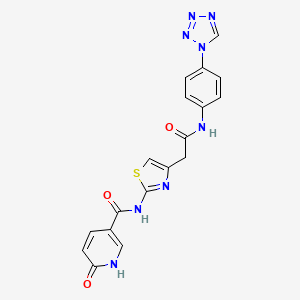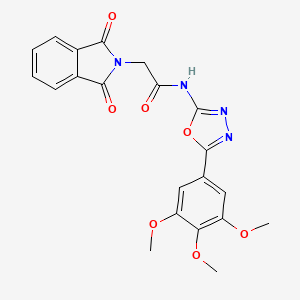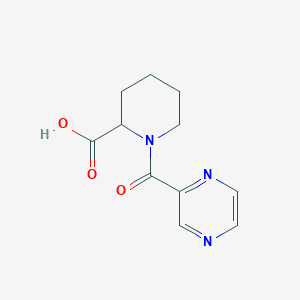
3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.425. The purity is usually 95%.
BenchChem offers high-quality 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
Efficient and Green Synthesis : A study by Shi et al. (2008) detailed an efficient and environmentally friendly method for synthesizing derivatives of 3,3'-methylenebis compounds, including 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one). This process utilizes ionic liquids, highlighting a greener approach in chemical synthesis (Shi, Ji, Ni, & Yang, 2008).
Chemical Synthesis for Fluorescence Probes : Prior et al. (2014) explored the synthesis of pyridinone derivatives, which are structurally related to 3,3'-methylenebis compounds. These derivatives demonstrate potential as fluorescence probes in biological applications, indicating their usefulness in tracing biological pathways (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).
Marine-Derived Fungal Compounds : Chen et al. (2017) identified 6-methylpyridinone derivatives from a marine fungus, which included a known 6-methylpyranone derivative structurally related to 3,3'-methylenebis compounds. These findings open up potential research avenues in marine biology and natural product chemistry (Chen, Lam, Chen, Chen, Feng, Zhu, Lan, & Li, 2017).
Phytotoxic Activity : Demuner et al. (2009) synthesized new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated their phytotoxic activity. This research suggests potential agricultural applications, particularly in the development of selective phytotoxic agents (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).
Structural and Chemical Properties
Crystal Structure Analysis : Research by Xiao et al. (1993) on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, a compound structurally similar to 3,3'-methylenebis, provided insights into its crystal structure and chemical properties. Such studies are fundamental in understanding the physical and chemical characteristics of these compounds (Xiao, van der Helm, Goerlitz, Hider, & Dobbin, 1993).
Antibacterial Activity : Ramesh et al. (2014) synthesized novel methylenebis derivatives with potential antibacterial properties. This research underscores the possible medical applications of 3,3'-methylenebis derivatives in combating bacterial infections (Ramesh, Ashok, Linga goud, & Prabhakar Reddy, 2014).
Propiedades
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPJXMKAZIEAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)
![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2625217.png)

![ethyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2625219.png)
